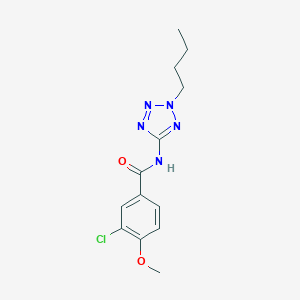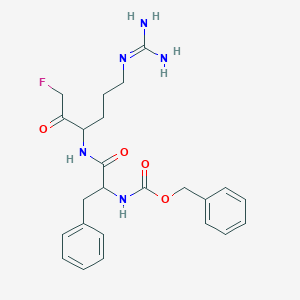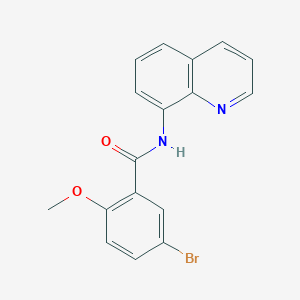
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for research in different fields.
Mécanisme D'action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of certain diseases. It has also been found to inhibit the growth and proliferation of cancer cells, which makes it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, which make it a versatile tool for research in different fields. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide. One potential direction is to investigate the use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another potential direction is to study the mechanism of action of this compound in more detail, in order to identify new targets for drug development. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, in order to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-butyl-1H-tetrazole in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Nom du produit |
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C13H16ClN5O2 |
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-4-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-2)10(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,20) |
Clé InChI |
UOMGJKNPCWOCGY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)
